

# DMT-OMe-rA(Bz) CAS number and molecular weight.

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## Compound of Interest

Compound Name: **DMT-OMe-rA(Bz)**

Cat. No.: **B15589234**

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An in-depth guide to 5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine(N6-benzoyl) and its phosphoramidite derivative, this document provides essential chemical data, synthesis protocols, and insights into its application for researchers and professionals in drug development.

## Core Compound Identification

The compound of interest, often abbreviated as **DMT-OMe-rA(Bz)**, refers to a protected nucleoside crucial for the synthesis of modified RNA. Depending on the specific context of its application, particularly in oligonucleotide synthesis, it can refer to the base nucleoside or its phosphoramidite derivative.

Chemical Name	Common Abbreviation	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine	DMT-2'-OMe-rA(Bz)	110764-72-2	C39H37N5O7	687.74[1][2]
N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite	DMT-2'-OMe-rA(Bz)-CE Phosphoramidite	110782-31-5	C48H54N7O8P	887.96[3][4]

## Physicochemical Properties

The phosphoramidite form is typically supplied as a white to off-white solid and should be stored at 2-8 °C to ensure stability.[5] Purity is generally high, often exceeding 98% as determined by HPLC, with specific limits on water and other potential impurities.[3][5]

## Experimental Protocols

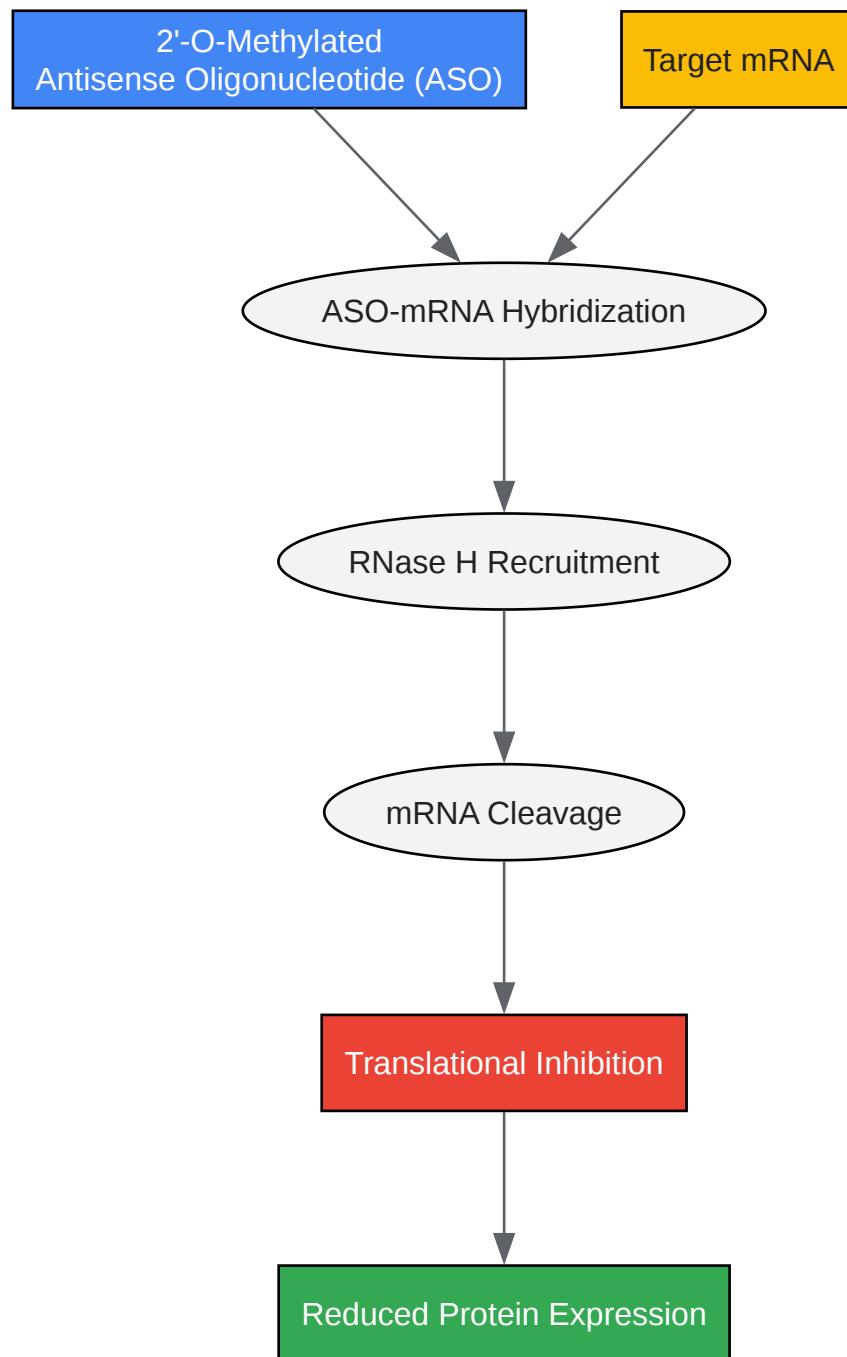
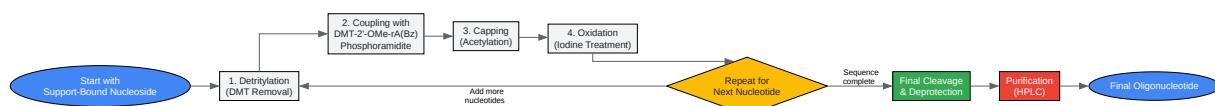
### Oligonucleotide Synthesis using DMT-2'-OMe-rA(Bz)-CE Phosphoramidite

The primary application of this compound is in the solid-phase synthesis of RNA oligonucleotides. The 2'-O-methyl modification enhances the nuclease resistance and binding affinity of the resulting RNA strand.

Methodology:

- Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
- DMT Removal (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM).
- Coupling: The DMT-2'-OMe-rA(Bz)-CE Phosphoramidite is activated with an activating agent (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the support-bound nucleoside.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
- Cycle Repetition: The process of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
- Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl group on the adenine base) are removed using a deprotection solution, such as aqueous ammonia or a mixture of methylamine and ammonia.
- Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide from any shorter sequences or impurities.

Below is a workflow diagram illustrating the solid-phase synthesis cycle.



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